![molecular formula C10H10Cl2N2 B1377503 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride CAS No. 1432680-29-9](/img/structure/B1377503.png)
1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride
Overview
Description
1-(3-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride (CMPhP) is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions. Pyrazole compounds are known for their diverse pharmacological activities, such as antimicrobial, antifungal, anti-inflammatory, analgesic and anticonvulsant properties, which makes them attractive for medicinal chemistry research. CMPhP is a widely used compound in the laboratory for the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
Molecular Structure and Synthesis
- A series of trichloromethylated 4,5-dihydro-1H-pyrazoles, closely related to 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride, were studied using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. This research aids in understanding the molecular structure and synthesis pathways of such compounds (Bonacorso et al., 1999).
Tautomerism Study
- Investigation into the tautomerism of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a compound structurally related to this compound, provided insights into its molecular behavior in different solvents. This study is significant for understanding the chemical properties of similar pyrazole compounds (Arbačiauskienė et al., 2018).
Synthesis of Derivatives
- 3-phenyl-1H-pyrazole, an intermediate in the synthesis of biologically active compounds and structurally similar to the specified chemical, was synthesized from acetophenone and hydrazine. This process provides a pathway for creating derivatives of this compound (Liu et al., 2017).
Flexible Synthesis Methods
- A method for synthesizing pyrazoles with functionalized side chains, relevant to the study of this compound, was developed. This synthesis approach is important for creating a variety of pyrazole-based compounds (Grotjahn et al., 2002).
Antibacterial Studies
- A series of 1-phenyl-3-(4-(2-ethanoloxy) phenyl)-5-aryl-1H-pyrazoles, similar to the specified compound, were synthesized and studied for their antibacterial activity. Such studies are crucial in assessing the potential medicinal applications of this compound and its derivatives (Goyal & Jain, 2013).
Biochemical Analysis
Biochemical Properties
1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain halogenated heterocycles, affecting their stability and reactivity . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and activity of the biomolecules involved.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been found to alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its efficacy and potency . Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a significant biological response. Toxicity studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect the levels of metabolites and the overall metabolic flux. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence its localization and accumulation in different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-[3-(chloromethyl)phenyl]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGVHYKWBVTHFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


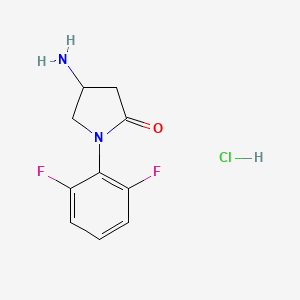
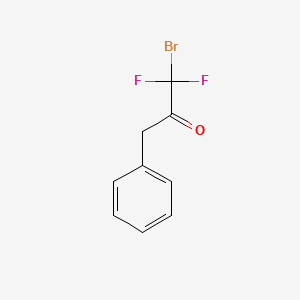
![4-[(Tert-butyldimethylsilyl)oxy]naphthalene-2-carboxylic acid](/img/structure/B1377423.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)
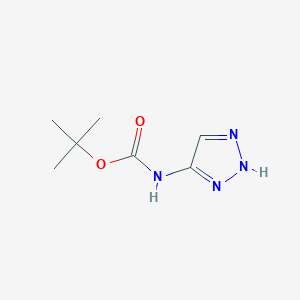
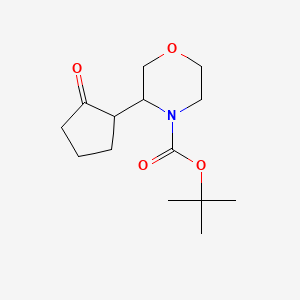
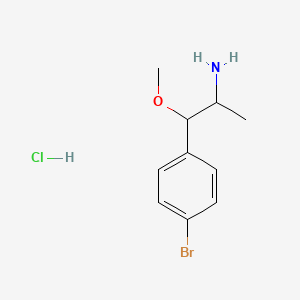

![[3-(Benzyloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B1377436.png)


![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)
